Cas no 1152-48-3 (2-Propen-1-one,1-(4-nitrophenyl)-3-phenyl-)

2-Propen-1-one,1-(4-nitrophenyl)-3-phenyl- structure
1152-48-3 structure
Product Name:2-Propen-1-one,1-(4-nitrophenyl)-3-phenyl-
CAS-nummer:1152-48-3
MF:C15H11NO3
MW:253.252743959427
CID:174427
PubChem ID:5291959
Update Time:2025-04-19

2-Propen-1-one,1-(4-nitrophenyl)-3-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propen-1-one,1-(4-nitrophenyl)-3-phenyl-
    • (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
    • 4NITROCHALCONE
    • 1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one
    • 1-(4-nitro-phenyl)-3-phenyl-propenone
    • 4NITROCHALCONE(4'-NITROISOMER)
    • 4'-Nitro-chalkon
    • benzal-(4-nitro)acetophenone
    • Styryl 4-nitrophenyl ketone
    • Styryl(4-nitrophenyl) ketone
    • 2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-, (E)-
    • PD148009
    • (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
    • ST051246
    • DTXSID101246917
    • 1152-48-3
    • AI3-22120
    • 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
    • MLS002637682
    • 20432-02-4
    • (E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one
    • CB12019
    • (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one #
    • QLXBMZAOTHBHSM-IZZDOVSWSA-
    • (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one
    • NSC-3322
    • SMSF0003643
    • MFCD00044848
    • (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propene-1-one
    • QLXBMZAOTHBHSM-IZZDOVSWSA-N
    • 4'-Nitrochalcone
    • 2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-
    • AB00630924-02
    • NSC3322
    • trans-4'-Nitrochalcone
    • NSC 3322
    • InChI=1/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H/b11-6+
    • CCRIS 1672
    • Chalcone, 4'-nitro-, (E)-
    • AKOS001377574
    • CHEMBL286151
    • BIM-0009067.P001
    • Inchi: 1S/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H/b11-6+
    • InChI-sleutel: QLXBMZAOTHBHSM-IZZDOVSWSA-N
    • LACHT: O=C(/C=C/C1C=CC=CC=1)C1C=CC(=CC=1)[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 253.07400
  • Monoisotopische massa: 253.07389321g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 3
  • Complexiteit: 345
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 62.9Ų

Experimentele eigenschappen

  • PSA: 62.89000
  • LogboekP: 4.01410
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.